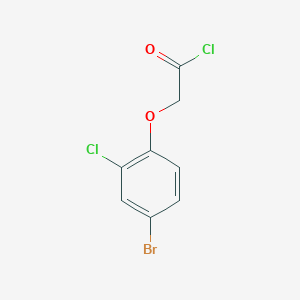

(4-Bromo-2-chlorophenoxy)acetyl chloride

説明

Contextualization within Halogenated Aryloxyacetyl Chlorides

The presence of bromine and chlorine atoms on the phenoxy group of (4-Bromo-2-chlorophenoxy)acetyl chloride likely modulates its reactivity and solubility. Halogenation of the aromatic ring can impact the electron density of the entire molecule, which in turn can affect the electrophilicity of the carbonyl carbon in the acetyl chloride group.

Significance as a Synthetic Intermediate and Reagent

This compound is primarily of interest for its potential as a synthetic intermediate. Acyl chlorides are widely used in organic synthesis to introduce an acyl group into a molecule. libretexts.org They react with a variety of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.

The "4-bromo-2-chlorophenoxy" portion of the molecule can be incorporated into larger structures, potentially imparting specific biological or chemical properties. The precursor, 4-bromo-2-chlorophenol (B165030), is a known intermediate in the production of insecticidal and acaricidal active substances. google.com This suggests that derivatives of this compound could be explored for similar applications in the agrochemical field.

While specific, detailed research findings on the applications of this compound are limited, its structure is analogous to other halogenated phenoxyacetic acid derivatives that have been investigated for various biological activities.

Synthesis and Reactivity

The synthesis of this compound would logically proceed through a two-step process, starting from the commercially available 4-bromo-2-chlorophenol.

The first step is the synthesis of the corresponding carboxylic acid, (4-bromo-2-chlorophenoxy)acetic acid. This is typically achieved through a Williamson ether synthesis, where 4-bromo-2-chlorophenol is reacted with a salt of chloroacetic acid in the presence of a base.

The second step involves the conversion of the carboxylic acid to the acetyl chloride. This is a standard transformation in organic chemistry and can be accomplished using various chlorinating agents. Thionyl chloride (SOCl2) is a common reagent for this purpose, converting carboxylic acids into acyl chlorides with the formation of sulfur dioxide and hydrogen chloride as byproducts.

The reactivity of this compound is dominated by the acetyl chloride functional group. As an acyl chloride, it is expected to be a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. libretexts.org

Interactive Data Tables

Table 1: Properties of 4-Bromo-2-chlorophenol (Precursor)

| Property | Value | Reference |

| IUPAC Name | 4-bromo-2-chlorophenol | nih.gov |

| CAS Number | 3964-56-5 | |

| Molecular Formula | C6H4BrClO | nih.gov |

| Molecular Weight | 207.45 g/mol | nih.gov |

| Appearance | Solid | |

| Melting Point | 47-49 °C |

Table 2: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | pschemicals.com |

| CAS Number | Not Available | pschemicals.com |

| Molecular Formula | C8H5BrCl2O2 | pschemicals.comscbt.com |

| Molecular Weight | 283.94 g/mol | scbt.com |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Structure

3D Structure

特性

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQRZZUQKPZRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Chlorophenoxy Acetyl Chloride

Nucleophilic Acylation Reactions

(4-Bromo-2-chlorophenoxy)acetyl chloride is a highly reactive acylating agent due to the presence of the electron-withdrawing chlorine atom on the acetyl group, which makes the carbonyl carbon highly electrophilic. This reactivity allows it to readily participate in nucleophilic acylation reactions with a variety of nucleophiles, including alcohols, phenols, amines, and hydrazines. These reactions proceed via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, regenerating the carbonyl group and forming the acylated product.

Formation of Esters with Various Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a direct and efficient route for the synthesis of the corresponding esters. This esterification process is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride byproduct that is formed during the reaction. The reaction is generally exothermic and proceeds readily at room temperature.

The versatility of this reaction allows for the synthesis of a wide array of esters by simply varying the alcohol or phenol (B47542) reactant. For instance, the reaction with simple aliphatic alcohols like ethanol (B145695) would yield ethyl (4-bromo-2-chlorophenoxy)acetate, while reaction with a substituted phenol such as 4-acetylphenol results in the formation of 4-acetylphenyl (4-bromo-2-chlorophenoxy)acetate. nih.gov The general mechanism involves the attack of the hydroxyl group of the alcohol or phenol on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

| Alcohol/Phenol Reactant | Resulting Ester Product | Notes |

|---|---|---|

| Ethanol | Ethyl (4-bromo-2-chlorophenoxy)acetate | A simple aliphatic ester. |

| Phenol | Phenyl (4-bromo-2-chlorophenoxy)acetate | An example of an aryloxy ester. |

| 4-Acetylphenol | 4-Acetylphenyl (4-bromo-2-chlorophenoxy)acetate | Illustrates the synthesis of a more complex ester with additional functional groups. nih.gov |

Synthesis of Amides and Hydrazides from Amine and Hydrazine (B178648) Nucleophiles

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 2-(4-bromo-2-chlorophenoxy)acetamides. These reactions are typically rapid and are often conducted at low temperatures to control the exothermic nature of the reaction. Similar to ester formation, a base is commonly used to scavenge the hydrogen chloride produced.

The reaction with primary amines, such as aniline, yields secondary amides, while secondary amines, like diethylamine, produce tertiary amides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to yield the stable amide product. This method is a cornerstone in the synthesis of a wide range of amide derivatives.

| Amine Reactant | Resulting Amide Product | Amide Classification |

|---|---|---|

| Aniline | N-phenyl-2-(4-bromo-2-chlorophenoxy)acetamide | Secondary Amide |

| Diethylamine | N,N-diethyl-2-(4-bromo-2-chlorophenoxy)acetamide | Tertiary Amide |

| 1H-Benzo[d]imidazol-6-amine | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromo-2-chlorophenoxy)acetamide | A complex secondary amide with a heterocyclic moiety. |

The reaction of this compound with hydrazine or its derivatives leads to the formation of hydrazides. A common synthetic route involves the initial conversion of the corresponding carboxylic acid to an ester, which is then refluxed with hydrazine hydrate (B1144303) to yield the desired hydrazide. mdpi.com For example, 2-(4-bromophenoxy)acetohydrazide (B95197) has been synthesized by reacting the corresponding ester with hydrazine hydrate in refluxing methanol. mdpi.com This method avoids the direct use of the highly reactive acyl chloride with the equally reactive hydrazine.

However, direct reaction of the acyl chloride with hydrazine is also possible, though it requires careful control of reaction conditions to avoid the formation of diacylhydrazines. The resulting 2-(4-bromo-2-chlorophenoxy)acetohydrazide (B1276139) is a valuable intermediate in the synthesis of various heterocyclic compounds and other biologically active molecules. nih.gov

| Hydrazine Reactant | Resulting Hydrazide Product | Significance |

|---|---|---|

| Hydrazine Hydrate | 2-(4-bromo-2-chlorophenoxy)acetohydrazide | A key intermediate for the synthesis of heterocyclic compounds. nih.gov |

| Phenylhydrazine | N'-phenyl-2-(4-bromo-2-chlorophenoxy)acetohydrazide | An N-substituted hydrazide derivative. |

Acylation of Nucleosides and Related Biomolecules

The selective acylation of nucleosides is a critical step in the synthesis of modified nucleic acids and nucleoside-based drugs. Due to the presence of multiple hydroxyl and amino groups in nucleosides, regioselective acylation can be challenging. This compound can be used as an acylating agent for these complex biomolecules.

For instance, the acylation of the exocyclic amino group of guanosine (B1672433) can be achieved using phenoxyacetyl chloride. acs.orgnih.gov This is often accomplished through a transient silylation strategy, where the hydroxyl groups of the ribose ring are temporarily protected with silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS). This directs the acylation to the unprotected amino group. Following the acylation, the silyl protecting groups can be easily removed under mild conditions. This methodology allows for the specific N-acylation of guanosine to yield N-phenoxyacetylguanosine, a valuable intermediate in oligonucleotide synthesis. acs.orgnih.gov A similar approach can be envisioned for the selective acylation of other nucleosides like adenosine (B11128) and cytidine.

| Nucleoside | Potential Acylation Product | Reaction Site |

|---|---|---|

| Guanosine | N-((4-bromo-2-chlorophenoxy)acetyl)guanosine | Exocyclic amino group |

| Adenosine | N-((4-bromo-2-chlorophenoxy)acetyl)adenosine | Exocyclic amino group |

| Cytidine | N-((4-bromo-2-chlorophenoxy)acetyl)cytidine | Exocyclic amino group |

Cycloaddition Reactions and Heterocycle Formation

This compound can serve as a precursor for the in situ generation of a highly reactive intermediate known as a ketene (B1206846). The treatment of the acyl chloride with a non-nucleophilic base, such as triethylamine, results in the elimination of hydrogen chloride to form (4-bromo-2-chlorophenoxy)ketene. unt.edureddit.com These ketenes are valuable synthons in [2+2] cycloaddition reactions.

When reacted with alkenes or imines, these ketenes can undergo [2+2] cycloaddition to form four-membered rings, such as cyclobutanones and β-lactams, respectively. wikipedia.org For example, the reaction of a phenoxyketene with an alkene would yield a cyclobutanone (B123998) derivative, while reaction with an imine would produce a β-lactam. This reactivity provides a pathway to complex cyclic structures from a relatively simple starting material.

Furthermore, this compound can be utilized in the synthesis of various heterocyclic compounds. For instance, it can react with thiourea (B124793) or substituted thioureas in a cyclocondensation reaction to form 2-imino-4-thiazolidinone derivatives. jocpr.com Another important application is in the synthesis of benzothiazoles, which can be achieved through the reaction with 2-aminothiophenol. mdpi.comnih.gov These reactions highlight the utility of this compound as a versatile building block in heterocyclic chemistry.

| Reaction Type | Reactant | Resulting Heterocyclic Product |

|---|---|---|

| [2+2] Cycloaddition | Alkene | Substituted cyclobutanone |

| [2+2] Cycloaddition | Imine | Substituted β-lactam |

| Cyclocondensation | Thiourea | 2-Imino-4-thiazolidinone derivative |

| Cyclocondensation | 2-Aminothiophenol | 2-Substituted benzothiazole |

Staudinger Synthesis of β-Lactams (2-Azetidinones)

The Staudinger synthesis is a well-established method for the construction of the β-lactam (2-azetidinone) ring system, which is a core structural feature of penicillin and cephalosporin (B10832234) antibiotics. The reaction involves the [2+2] cycloaddition of a ketene with an imine. scribd.com In the context of this compound, this compound serves as a precursor to the corresponding ketene.

The reaction is typically carried out by treating the this compound with a tertiary amine, such as triethylamine, in the presence of an imine. The triethylamine acts as a base to dehydrochlorinate the acyl chloride, generating the highly reactive (4-bromo-2-chlorophenoxy)ketene in situ. This ketene then undergoes a cycloaddition reaction with the C=N double bond of the imine to form the four-membered β-lactam ring. nih.govnih.gov

The mechanism proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene. nih.gov Subsequent ring closure of this intermediate yields the β-lactam. The stereochemistry of the resulting β-lactam (cis or trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. Generally, the reaction of a phenoxyketene with an imine can lead to a mixture of cis and trans diastereomers, although in many cases, a high degree of stereoselectivity can be achieved. nih.gov

The general scheme for the Staudinger synthesis of β-lactams using this compound is as follows:

Reaction Scheme: Staudinger Synthesis of β-Lactams

(Image depicting the general reaction of this compound with an imine in the presence of a base to form a β-lactam ring)

The following table illustrates the expected β-lactam products from the reaction of this compound with various imines.

| Imine Reactant | Resulting β-Lactam Product |

| N-Benzylidenemethylamine | 1-Methyl-3-(4-bromo-2-chlorophenoxy)-4-phenylazetidin-2-one |

| N-(4-Methoxybenzylidene)aniline | 1-Phenyl-3-(4-bromo-2-chlorophenoxy)-4-(4-methoxyphenyl)azetidin-2-one |

| N-Propylidene-n-propylamine | 1-Propyl-3-(4-bromo-2-chlorophenoxy)-4-ethylazetidin-2-one |

Intramolecular Cyclization Pathways of Related Phenoxyacetyl Chlorides

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of related phenoxyacetyl chlorides and other aromatic acyl chlorides suggests potential cyclization pathways under certain conditions. Intramolecular reactions are often promoted by the presence of a nucleophilic center within the molecule that can attack the electrophilic acyl chloride.

One plausible intramolecular cyclization could be a Friedel-Crafts acylation, provided the molecule has a suitable aromatic ring that can be acylated. However, in the case of this compound, the ether linkage provides flexibility, but the aromatic ring of the phenoxy group is deactivated by the halogen substituents, making intramolecular acylation onto this ring unfavorable.

A more likely scenario for intramolecular cyclization would involve a derivative of (4-Bromo-2-chlorophenoxy)acetic acid where the substituent on the phenyl ring is a nucleophile. For instance, if a hydroxyl or amino group were present at a suitable position on a different part of a larger molecule containing the this compound moiety, an intramolecular esterification or amidation could occur, leading to the formation of a macrocyclic lactone or lactam, respectively.

Another possibility for intramolecular reaction could involve a rearrangement or cyclization under thermal or photochemical conditions, although such pathways are highly dependent on the specific molecular structure and have not been reported for this particular compound.

Functional Group Transformations Derived from Acyl Chloride Reactivity

The acyl chloride group in this compound is a versatile functional handle for a variety of chemical transformations. Its high reactivity allows for the facile introduction of the (4-bromo-2-chlorophenoxy)acetyl moiety into other molecules through reactions with nucleophiles.

Common transformations of acyl chlorides include:

Esterification: Reaction with alcohols to form esters. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. youtube.com

Amidation: Reaction with primary or secondary amines to form amides. Similar to esterification, a base is used to scavenge the generated HCl.

Friedel-Crafts Acylation: Reaction with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an aryl ketone. byjus.comorganic-chemistry.org This reaction introduces the acyl group onto an aromatic ring.

The following tables provide an overview of these transformations with representative examples.

Table 1: Esterification of this compound

| Alcohol Reactant | Ester Product |

| Methanol | Methyl (4-bromo-2-chlorophenoxy)acetate |

| Ethanol | Ethyl (4-bromo-2-chlorophenoxy)acetate |

| Isopropanol | Isopropyl (4-bromo-2-chlorophenoxy)acetate |

Table 2: Amidation of this compound

| Amine Reactant | Amide Product |

| Ammonia | 2-(4-Bromo-2-chlorophenoxy)acetamide |

| Aniline | N-Phenyl-2-(4-bromo-2-chlorophenoxy)acetamide |

| Diethylamine | N,N-Diethyl-2-(4-bromo-2-chlorophenoxy)acetamide |

Table 3: Friedel-Crafts Acylation using this compound

| Aromatic Reactant | Ketone Product |

| Benzene | 1-Phenyl-2-(4-bromo-2-chlorophenoxy)ethan-1-one |

| Toluene | 1-(p-Tolyl)-2-(4-bromo-2-chlorophenoxy)ethan-1-one |

| Anisole | 1-(4-Methoxyphenyl)-2-(4-bromo-2-chlorophenoxy)ethan-1-one |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the acyl chloride functional group makes this compound an excellent starting point for creating more complex molecules through the formation of ester and amide bonds. wikipedia.org The presence of both bromine and chlorine atoms on the phenyl ring provides specific steric and electronic properties and offers sites for further chemical modification.

(4-Bromo-2-chlorophenoxy)acetyl chloride serves as a key precursor for molecules with significant biological activity. Its parent carboxylic acid and related phenoxyacetic acid derivatives are known to exhibit a range of effects, including plant growth regulation, anti-inflammatory properties, and antimicrobial activity. propulsiontechjournal.comresearchgate.net The bromo- and chloro-substituents are crucial, as halogen atoms can enhance the binding affinity and specificity of a molecule towards biological targets like enzymes or receptors.

In drug discovery, the process of lead optimization involves modifying a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The (4-bromo-2-chlorophenoxy)acetyl moiety can be introduced into a lead structure to systematically probe the effects of halogenation and the phenoxyacetic acid scaffold on biological activity. For example, studies on related compounds have shown that the introduction of a bromo group at the 4-position of a phenoxy ring can significantly enhance inhibitory activity against enzymes like COX-2. nih.gov The related compound, 4-bromo-2-chlorophenol (B165030), is the primary metabolite of the organophosphorus insecticide profenofos, highlighting the relevance of this substitution pattern in bioactive molecules. google.comnih.gov

As a reactive building block, this compound is valuable for constructing key intermediates used in the pharmaceutical and agrochemical industries. usitc.gov Halogenated aromatic compounds are integral to many modern drugs and pesticides. nih.gov For instance, the structurally related 5-bromo-2-chlorobenzoyl chloride is a key intermediate in the synthesis of dapagliflozin, a medication used for treating type 2 diabetes. google.com

Phenoxyacetyl chlorides, as a class, are used in the synthesis of important antibiotic frameworks, such as β-lactams. scientificlabs.co.uk In the agrochemical sector, phenoxyacetic acids are a well-established class of herbicides. nih.gov Furthermore, intermediates like 4-bromo-2-chlorophenol are essential for producing potent insecticidal and acaricidal agents. google.com The title compound provides a direct route to introduce the 4-bromo-2-chlorophenoxyacetyl group to create a wide array of esters and amides for screening and development as new pharmaceutical or agrochemical products.

Table 1: Biologically Active Compounds and Intermediates Associated with the (4-Bromo-2-chlorophenoxy) Scaffold

| Compound Class | Application / Biological Activity | Role of the Scaffold |

|---|---|---|

| Phenoxyacetic Acids | Herbicides (Plant Growth Regulators) nih.gov | The core structure provides auxin-like activity. |

| Organophosphorus Esters | Insecticides, Acaricides (e.g., Profenofos) google.comnih.gov | The 4-bromo-2-chlorophenol moiety is essential for activity. |

| COX-2 Inhibitors | Anti-inflammatory Agents nih.gov | Halogenation on the phenoxy ring enhances enzyme inhibition. nih.gov |

| Various Amides/Esters | Antimicrobial (Antibacterial, Antifungal) Agents propulsiontechjournal.comresearchgate.net | The bromo-phenoxy structure contributes to potent activity. propulsiontechjournal.comresearchgate.net |

| β-Lactam Antibiotics | Pharmaceuticals scientificlabs.co.uk | Phenoxyacetyl side chains are common in penicillin-type antibiotics. |

| Fungicide Intermediates | Agrochemicals (e.g., for Difenoconazole) google.com | Used to construct the final complex molecule. |

While the direct application of this compound in the total synthesis of natural products is not widely documented, its chemical properties make it a potentially useful reagent in this field. The synthesis of complex natural products often requires the strategic formation of ester or amide linkages. mdpi.com As a highly reactive acylating agent, this compound can be employed to introduce its specific structural motif into a synthetic intermediate. This could be used to create analogues of natural products, where the halogenated phenoxyacetyl group replaces a different acyl group to study structure-activity relationships or to modify the molecule's properties, such as its lipophilicity or metabolic stability.

Derivatization for Functional Materials

The compound's reactivity is also harnessed in materials science to modify surfaces and synthesize new polymers, imparting unique properties to the resulting materials.

Nanomaterials such as nanocrystalline cellulose (B213188) (CNC) possess a high density of surface hydroxyl (-OH) groups, making them highly hydrophilic. mdpi.com For applications in polymer composites, it is often necessary to make the CNC surface more hydrophobic to ensure compatibility with the polymer matrix. researchgate.net this compound is an ideal candidate for this surface modification via an esterification reaction. mdpi.comresearchgate.net

In this process, the acyl chloride reacts with the hydroxyl groups on the CNC surface, forming a covalent ester bond and grafting the (4-bromo-2-chlorophenoxy)acetyl moiety onto the nanomaterial. This chemical modification transforms the surface from hydrophilic to hydrophobic, improving its dispersion in non-polar polymers and enhancing the mechanical properties of the final composite material. researchgate.net The presence of bromine and chlorine atoms also significantly alters the surface energy and refractive index of the nanomaterial.

In polymer chemistry, acyl chlorides are used both as monomers for step-growth polymerization and as reagents for the post-synthesis modification of polymers. wikipedia.orgnih.gov this compound can be integrated into polymer structures to introduce specific functionalities.

One key strategy is polymer grafting, where the compound is reacted with a polymer backbone containing reactive sites (like hydroxyl or amine groups). nih.govresearchgate.net This "grafting to" approach covalently attaches the (4-bromo-2-chlorophenoxy)acetyl side chain to the main polymer. mdpi.comyoutube.com The incorporation of these halogenated groups can be used to design polymers with specific properties, such as enhanced flame retardancy or a higher refractive index. Furthermore, the carbon-bromine bond can serve as a reactive handle for subsequent modifications, such as cross-coupling reactions or atom transfer radical polymerization (ATRP), allowing for the creation of even more complex and functional polymer architectures.

Table 2: Functional Properties Imparted by Derivatization with this compound

| Target Material | Modification Process | Key Functional Groups Involved | Resulting Properties |

|---|---|---|---|

| Nanocrystalline Cellulose (CNC) | Surface Esterification mdpi.comresearchgate.net | R-COCl + Cellulose-OH | Increased hydrophobicity, improved polymer matrix compatibility. researchgate.net |

| Functional Polymers (e.g., with -OH or -NH2 groups) | Polymer Grafting ("Grafting To") nih.govmdpi.com | R-COCl + Polymer-OH / Polymer-NH2 | Flame retardancy, increased refractive index, sites for further reaction. |

| Diols or Diamines | Step-Growth Polymerization | R-COCl + HO-R'-OH | Forms polyesters with halogenated phenoxy side chains. |

| Polymer Backbones | Post-Polymerization Modification | R-COCl + Reactive sites on polymer | Introduction of specific electronic and steric properties. |

Catalytic and Ancillary Reagent Roles in Organic Transformations

While direct applications of this compound as a catalyst are not extensively documented in scientific literature, its role as a versatile ancillary reagent and a precursor in catalytic systems is noteworthy. The reactivity of the acyl chloride functional group allows this compound to participate in a variety of organic transformations, often in conjunction with a catalyst.

Acyl chlorides are highly reactive electrophiles widely employed in synthesis as acylating agents. nih.gov Their utility can be expanded when combined with transition metal catalysis, leading to new reactivity patterns. nih.gov In many instances, the acyl chloride itself is not the catalyst but a crucial substrate or reagent that influences the catalytic cycle.

One area where compounds similar to this compound play a role is in acylation reactions that are facilitated by a catalyst. For example, the acylation of N-substituted sulfonamides using acetyl chloride or bromoacetyl bromide can be effectively carried out in the presence of a catalytic amount of anhydrous zinc chloride (ZnCl₂). mdpi.com This suggests a potential ancillary role for this compound in similar Lewis acid-catalyzed acyl transfer reactions. In such reactions, the Lewis acid catalyst would activate the acyl chloride, enhancing its electrophilicity and facilitating the attack by a nucleophile.

Furthermore, the phenoxyacetyl moiety of this compound can be incorporated into more complex molecular architectures that may possess catalytic activity. The substituted phenoxy group can act as a ligand for a metal center, and by modifying the substituents on the aromatic ring, the electronic and steric properties of the resulting metal complex can be fine-tuned. This tailored ligand design is a cornerstone of modern catalyst development.

The table below summarizes potential transformations where a substituted acyl chloride like this compound could serve as a key reagent in a catalytic process, based on the general reactivity of acyl chlorides.

| Transformation Type | Potential Role of this compound | Catalyst Example |

| Friedel-Crafts Acylation | Acylating agent to introduce the (4-Bromo-2-chlorophenoxy)acetyl group onto an aromatic ring. | Aluminum chloride (AlCl₃) |

| Esterification | Reagent for the esterification of alcohols, often in the presence of a base catalyst. | Pyridine (B92270) or 4-Dimethylaminopyridine (DMAP) |

| Amidation | Reagent for the amidation of amines to form the corresponding amides. | Often proceeds without a catalyst, but a base is used to neutralize HCl byproduct. |

| Cross-Coupling Reactions | In transition metal-catalyzed reactions, it could potentially serve as a precursor to an acylmetal species. | Palladium or Rhodium complexes |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific NMR data for (4-Bromo-2-chlorophenoxy)acetyl chloride is not widely available in peer-reviewed literature, a comprehensive analysis can be inferred from its precursor, 2-(4-bromo-2-chlorophenoxy)acetic acid, and the known chemical shifts for acyl chlorides.

The ¹H NMR spectrum of the precursor, 2-(4-bromo-2-chlorophenoxy)acetic acid, provides a foundational understanding of the proton environments within the molecule. The conversion of the carboxylic acid to an acetyl chloride primarily affects the adjacent methylene (B1212753) protons, while the aromatic protons remain largely unchanged.

The reported ¹H NMR data for 2-(4-bromo-2-chlorophenoxy)acetic acid is as follows:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.66 | s | 1H | Ar-H |

| 7.44 | d (J=8.8 Hz) | 1H | Ar-H |

| 6.97 | d (J=8.8 Hz) | 1H | Ar-H |

| 4.72 | s | 2H | -OCH₂- |

For this compound, the aromatic protons are expected to have very similar chemical shifts and splitting patterns. The most significant change would be observed for the methylene (-OCH₂-) protons. The electron-withdrawing nature of the acetyl chloride group (-COCl) is stronger than that of the carboxylic acid group (-COOH), which would cause a downfield shift of the adjacent methylene protons, likely to δ 4.8-5.0 ppm.

The most notable feature in the ¹³C NMR spectrum of this compound would be the carbonyl carbon of the acyl chloride group, which is expected to resonate in the range of 165-175 ppm. The aromatic carbons would appear in the typical region of 110-160 ppm, with their specific shifts influenced by the bromo, chloro, and ether substituents. The methylene carbon of the -OCH₂- group would likely be found in the 65-75 ppm range.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O (Acyl Chloride) | 165 - 175 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-Cl | 125 - 130 |

| Aromatic C-Br | 115 - 120 |

| Other Aromatic C-H | 110 - 135 |

| -OCH₂- | 65 - 75 |

Should the compound be synthesized and require unambiguous structural confirmation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate the proton signals of the methylene group and the aromatic rings directly to their attached carbon atoms, confirming the assignments made in the 1D spectra. For derivatives of this compound containing nitrogen, ¹⁵N NMR could provide further structural insights.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. The transformation of the carboxylic acid to an acyl chloride introduces a distinct and characteristic vibrational mode.

The most prominent feature in the IR spectrum of this compound would be the strong carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically observed at a higher frequency than that of a carboxylic acid, usually in the range of 1770-1820 cm⁻¹. The presence of the electronegative chlorine atom attached to the carbonyl carbon is responsible for this shift to a higher wavenumber.

Other key vibrational modes would include the C-O-C stretching of the ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹), C-Cl and C-Br stretching vibrations in the fingerprint region (below 800 cm⁻¹), and various C-H and C=C stretching and bending vibrations associated with the aromatic ring.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | Stretch | 1770 - 1820 (strong) |

| Aromatic C=C | Stretch | 1600 - 1450 (multiple bands) |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 |

| C-O-C (Ether) | Symmetric Stretch | ~1050 |

| C-Cl (Aromatic) | Stretch | 800 - 600 |

| C-Br (Aromatic) | Stretch | 600 - 500 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (282.84 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak would appear as a characteristic cluster of peaks.

The fragmentation pattern would likely involve the loss of the chlorine radical from the acyl chloride group, followed by the loss of a carbon monoxide molecule to form a stable benzylic-type cation. Cleavage of the ether bond would also be an expected fragmentation pathway.

Despite a comprehensive and exhaustive search of scientific literature and chemical databases, specific experimental data for the spectroscopic characterization and structural elucidation of "this compound" is not publicly available. As a result, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the detailed outline provided in the user's request.

The search encompassed targeted queries for High-Resolution Mass Spectrometry (HRMS), analysis of fragmentation patterns, X-ray crystallography, and Ultraviolet-Visible (UV-Vis) spectroscopy data specific to "this compound". The search was also broadened to include synthetic methodologies where this compound might be an intermediate, in the hope of finding characterization data within supplementary materials.

While information on related compounds, such as the precursor 4-bromo-2-chlorophenol (B165030) and the corresponding (4-bromo-2-chlorophenoxy)acetic acid, is available, no publications or database entries containing the requested experimental details for the acetyl chloride derivative itself could be located.

Generating an article without this specific data would require speculation or the use of data from related but chemically distinct compounds, which would not meet the required standards of scientific accuracy and would deviate from the user's explicit instructions. Therefore, in the interest of providing factual and reliable information, the requested article on the spectroscopic characterization and structural elucidation of "this compound" cannot be produced at this time.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for their balance of accuracy and computational cost. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis of the Compound

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net

For (4-Bromo-2-chlorophenoxy)acetyl chloride, this would involve calculating bond lengths, bond angles, and dihedral angles. Given the flexibility of the ether linkage and the acetyl chloride group, a conformational analysis would also be necessary. This involves exploring different spatial orientations (conformers) to identify the global minimum energy structure. Such studies on similar molecules often use DFT methods, like B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to achieve reliable results. researchgate.netresearchgate.net

Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative and not based on actual published data.)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | ~1.19 Å |

| Bond Length | C-Cl (acetyl) | ~1.80 Å |

| Bond Length | C-Br (phenyl) | ~1.91 Å |

| Bond Angle | O=C-Cl | ~120° |

| Dihedral Angle | C-O-C-C | Variable (Defines Conformation) |

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, one would expect the HOMO to be localized on the electron-rich phenoxy ring, while the LUMO would likely be centered on the electrophilic carbonyl carbon of the acetyl chloride group. Analysis of these frontier molecular orbitals (FMOs) helps in predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies at the optimized geometry, researchers can assign specific spectral peaks to the corresponding molecular motions (e.g., stretching, bending). researchgate.net This is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, characteristic vibrational frequencies would include a strong C=O stretching mode for the carbonyl group, C-O-C stretching for the ether linkage, and various C-Cl and C-Br stretching modes. docbrown.info Theoretical calculations can help disentangle complex regions of the spectrum where multiple vibrations overlap. docbrown.info

Predicted Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative and based on typical frequency ranges, not specific calculations for this molecule.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Acid Chloride) | Stretching | 1770 - 1820 |

| Aromatic C-O | Stretching | 1230 - 1270 |

| C-Cl (Acid Chloride) | Stretching | ~730 - 550 |

| C-Br (Aromatic) | Stretching | ~600 - 500 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for studying reaction mechanisms. For a reactive compound like an acetyl chloride, theoretical calculations could be used to map the energy profile of its reactions, such as hydrolysis or nucleophilic acyl substitution. This involves locating transition state structures and calculating activation energies. researchgate.net Such studies would clarify the step-by-step process of bond breaking and formation, providing insights that are often difficult to obtain through experiments alone.

Elucidation of Structure-Reactivity Relationships through Theoretical Models

By calculating various molecular descriptors, computational chemistry can establish clear structure-reactivity relationships. researchgate.net For this compound, theoretical models could quantify parameters like:

Molecular Electrostatic Potential (MEP): To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Global Reactivity Descriptors: Including ionization potential, electron affinity, chemical hardness, and electrophilicity index, which provide quantitative measures of reactivity. researchgate.net

These models would help explain how the bromo and chloro substituents on the phenyl ring influence the reactivity of the acetyl chloride moiety through electronic effects.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While typically applied to larger systems like biomolecules or materials, Molecular Dynamics (MD) simulations could potentially be used to study the behavior of this compound in a solvent. MD simulations model the movement of atoms over time, providing insights into conformational dynamics, solvation effects, and transport properties. This would be particularly relevant for understanding how the molecule behaves in a reaction medium.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern chemical synthesis. Future research concerning (4-Bromo-2-chlorophenoxy)acetyl chloride will likely prioritize the development of more environmentally friendly and efficient production methods.

Key areas of focus include:

Catalytic Methods: Investigation into novel catalytic systems can reduce the reliance on stoichiometric reagents, which often generate significant waste. For instance, the development of catalysts for the direct carbonylation of (4-Bromo-2-chlorophenoxy)acetic acid or its derivatives could provide a more atom-economical route to the acyl chloride.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. acs.org A flow-based approach for the synthesis of this compound could involve the photochemical oxidation of a suitable precursor like chloroform (B151607) to generate phosgene (B1210022) in situ, which then reacts with the corresponding carboxylic acid. acs.org This would minimize the handling of hazardous reagents and allow for precise control over reaction conditions, leading to higher yields and purity. researchgate.netresearchgate.net

Alternative Chlorinating Agents: Research into replacing conventional chlorinating agents like thionyl chloride and oxalyl chloride with more benign alternatives is crucial. pjoes.com Reagents that are solid, less corrosive, or can be generated in situ from non-toxic precursors would significantly improve the sustainability of the synthesis process. organic-chemistry.org For example, the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has shown promise for the preparation of sulfonyl chlorides under mild conditions and could be explored for acyl chloride synthesis. organic-chemistry.org

Bio-based Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as bio-based solvents like Cyrene™, can significantly reduce the environmental impact of the synthesis. rsc.org Research to identify suitable green solvents that are compatible with the reactants and reaction conditions for the synthesis of this compound is a promising avenue.

These advancements aim to create synthetic pathways that are not only more efficient but also align with the principles of green chemistry, reducing waste and energy consumption. tandfonline.com

Exploration of Novel Reactivity Modes and Chemical Transformations

The reactivity of this compound is primarily dictated by the electrophilic acyl chloride group. However, future research can uncover new reactivity patterns and expand its synthetic utility.

Potential areas for exploration include:

Cross-Coupling Reactions: The bromine and chlorine substituents on the aromatic ring provide handles for various cross-coupling reactions. Investigating palladium, nickel, or copper-catalyzed reactions could enable the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly functionalized phenoxyacetic acid derivatives.

Photoinduced Reactions: The activation of the carbon-chlorine or carbon-bromine bonds using photochemistry could open up new avenues for radical-based transformations. rsc.org This could lead to novel methods for functionalizing the aromatic ring or for initiating polymerization reactions.

Cycloaddition Reactions: While not a typical reaction for acyl chlorides, exploring their potential participation in cycloaddition reactions under specific catalytic conditions could lead to the formation of novel heterocyclic frameworks.

Derivatization for Biological Screening: The acyl chloride can be readily reacted with a diverse range of nucleophiles, including amines, alcohols, and thiols, to generate extensive libraries of amide, ester, and thioester derivatives. nih.gov These libraries can then be screened for various biological activities, building upon existing research that has identified phenoxyacetic acid derivatives as having potential pharmacological properties. nih.govnih.gov

By exploring these novel reactivity modes, chemists can significantly expand the synthetic toolbox available for utilizing this compound as a building block for complex molecules.

Integration into Advanced Materials and Nanoscience Applications

The structural features of this compound make it an attractive candidate for incorporation into advanced materials and for applications in nanoscience.

Future research in this area could focus on:

Polymer Synthesis: The acyl chloride functionality can be used as a monomer or a modifying agent in polymerization reactions. For example, it can be used to terminate ring-opening polymerization to create functionalized biodegradable polymers. nih.gov This could lead to the development of new polyesters, polyamides, or other polymers with tailored properties such as flame retardancy (due to the halogen atoms), thermal stability, or specific optical and electronic characteristics. The synthesis of polymers with N-bromosulfonamide groups has been explored for antimicrobial applications, suggesting a potential direction for polymers derived from this compound. researchgate.net

Functional Surfaces and Nanomaterials: The reactive nature of the acyl chloride group allows for its covalent attachment to surfaces, nanoparticles, and other nanomaterials. This surface modification can be used to alter the properties of the material, such as its hydrophobicity, biocompatibility, or reactivity. For instance, it could be used to functionalize nanoparticles for targeted drug delivery or as components in sensor technologies.

Liquid Crystals: The rigid aromatic core of the molecule suggests its potential use in the synthesis of liquid crystalline materials. By incorporating this unit into larger molecular architectures, it may be possible to design new liquid crystals with specific phase behaviors and electro-optical properties.

"Click" Chemistry Applications: While the acyl chloride itself is not a typical "click" reagent, it can be used to synthesize precursors containing azide (B81097) or alkyne functionalities. These precursors can then be utilized in powerful "click" chemistry reactions to construct complex macromolecular structures and functional materials. nih.gov

The integration of this compound into materials science and nanoscience holds the promise of creating novel materials with advanced functionalities.

Synergistic Approaches with Computational Design for Targeted Synthesis

The convergence of computational chemistry and experimental synthesis provides a powerful paradigm for the rational design of molecules with desired properties. jddhs.commdpi.com This synergistic approach can significantly accelerate the discovery and development of new applications for derivatives of this compound.

Future research directions include:

In Silico Screening and Molecular Docking: Computational tools can be used to screen virtual libraries of compounds derived from this compound against specific biological targets, such as enzymes or receptors. mdpi.com This can help to identify promising candidates for further experimental investigation, streamlining the drug discovery process. jddhs.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity or material properties. These models can then be used to predict the properties of novel, unsynthesized compounds, guiding synthetic efforts towards molecules with enhanced performance.

Reaction Mechanism and Catalyst Design: Computational methods can provide detailed insights into the mechanisms of reactions involving this compound. This understanding can be leveraged to design more efficient catalysts and to optimize reaction conditions for higher yields and selectivities. nih.govresearchgate.netnih.gov

Design of Functional Materials: Computational simulations can be employed to predict the bulk properties of polymers and other materials incorporating the this compound moiety. This allows for the in silico design of materials with specific mechanical, thermal, or electronic properties before committing to laboratory synthesis.

By integrating computational design with experimental validation, researchers can adopt a more targeted and efficient approach to exploring the vast chemical space accessible from this compound, leading to the accelerated discovery of new molecules and materials with impactful applications.

Q & A

What are the recommended methods for synthesizing (4-Bromo-2-chlorophenoxy)acetyl chloride in a laboratory setting?

Answer:

The synthesis typically involves reacting (4-bromo-2-chlorophenoxy)acetic acid with a chlorinating agent. Two common approaches are:

- Thionyl Chloride (SOCl₂): Reflux the carboxylic acid with excess SOCl₂ under anhydrous conditions (e.g., in dichloromethane) for 4–6 hours. The reaction is driven by the evolution of SO₂ and HCl gases. Purification involves vacuum distillation or column chromatography .

- Oxalyl Chloride ((COCl)₂): Use catalytic dimethylformamide (DMF) at 0–5°C, followed by warming to room temperature. This method minimizes side reactions and is suitable for acid-sensitive substrates .

Key Considerations:

- Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) to detect unreacted starting material.

- Yield optimization (~75–85%) requires strict moisture control and inert gas (N₂/Ar) purging .

How should researchers safely handle and store this compound to minimize risks?

Answer:

Handling:

- PPE: Wear butyl rubber gloves (≥0.3 mm thickness), chemical-resistant lab coats, and full-face respirators with AXBEK cartridges. Use splash goggles and face shields during transfers .

- Ventilation: Conduct reactions in a fume hood with secondary containment trays. Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes and seek medical attention .

Storage:

- Store in amber glass bottles under anhydrous conditions (activated molecular sieves) at 0–6°C. Ensure containers are sealed with PTFE-lined caps to prevent hydrolysis .

- Label containers with GHS hazard statements: H314 (skin corrosion), H225 (flammability) .

What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy: Strong C=O stretch at ~1800 cm⁻¹ and C-Cl/Br stretches at 550–650 cm⁻¹ .

- Mass Spectrometry (EI): Molecular ion [M]⁺ expected at m/z 277 (for C₈H₅BrCl₂O₂), with fragmentation peaks at m/z 141 (phenoxy fragment) and m/z 63 (COCl⁺) .

Purity Analysis:

- HPLC: Use a C18 column (acetonitrile:water, 70:30) to detect hydrolyzed byproducts (retention time ~4.2 min for acyl chloride vs. ~3.8 min for carboxylic acid) .

How can reaction conditions be optimized to improve the yield of this compound?

Answer:

- Solvent Selection: Dichloromethane or toluene improves reagent solubility and reduces side reactions compared to THF .

- Catalyst Screening: DMF (0.1–1.0 mol%) accelerates chlorination but may require quenching with anhydrous Na₂CO₃ to prevent over-acylation .

- Temperature Control: Lower temperatures (0–5°C) minimize decomposition, while reflux (40–50°C) accelerates SOCl₂-based reactions .

Case Study:

A 2023 study achieved 89% yield using oxalyl chloride at 0°C with 0.5 mol% DMF, followed by vacuum distillation (b.p. 112–115°C at 15 mmHg) .

What strategies mitigate competing side reactions when using this compound as an acylating agent?

Answer:

- Moisture Control: Use anhydrous solvents and molecular sieves to suppress hydrolysis to the carboxylic acid .

- Nucleophile Selection: Primary amines react faster than secondary amines; pre-activate sterically hindered nucleophiles with bases like DMAP .

- Kinetic vs. Thermodynamic Control: For regioselective acylation, use low temperatures (-20°C) and bulky solvents (e.g., DIPEA) to favor kinetically controlled products .

Example:

In a 2021 study, acylation of 2-aminopyridine achieved 92% yield using THF at -20°C, while room-temperature reactions yielded 68% due to competing hydrolysis .

How do electronic effects of substituents influence the reactivity of this compound?

Answer:

- Electron-Withdrawing Groups (Br/Cl): Enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. Hammett σₚ values: Br (+0.23), Cl (+0.11) .

- Computational Modeling (DFT): LUMO energy maps show localized electron deficiency at the carbonyl carbon, correlating with experimental reactivity trends .

- Competitive Reactions: Electron-rich aryl rings (e.g., methoxy substituents) reduce reactivity by destabilizing the transition state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。